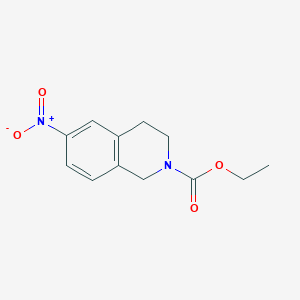

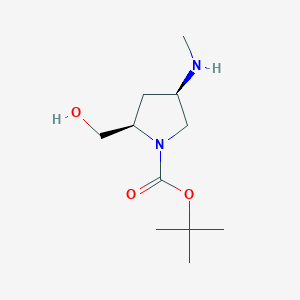

ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

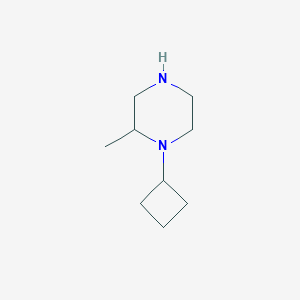

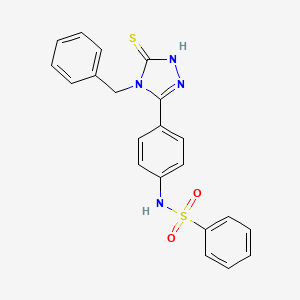

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an ethyl ester group, a nitro group at the sixth position, and a partially saturated isoquinoline ring.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat umfasst typischerweise die folgenden Schritte:

Veresterung: Die Carboxylatgruppe kann durch Veresterung der entsprechenden Carbonsäure mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure oder Salzsäure eingeführt werden.

Cyclisierung: Die Bildung des Isochinolinrings kann durch Cyclisierungsreaktionen mit geeigneten Ausgangsmaterialien und Bedingungen erreicht werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf der Maximierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung von Kosten und Umweltbelastung liegt. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Katalysatoren und Prinzipien der grünen Chemie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann durch nukleophile aromatische Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen zur entsprechenden Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff, Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole.

Hydrolyse: Salzsäure, Natriumhydroxid.

Hauptprodukte, die gebildet werden

Reduktion: Ethyl-6-Amino-3,4-Dihydroisochinolin-2(1H)-carboxylat.

Substitution: Verschiedene substituierte Isochinoline, abhängig vom verwendeten Nukleophil.

Hydrolyse: 6-Nitro-3,4-Dihydroisochinolin-2(1H)-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Isochinolinderivate verwendet.

Biologie: Es kann als Sonde verwendet werden, um die biologische Aktivität von Isochinolinderivaten zu untersuchen.

Industrie: Verwendet bei der Synthese von Farbstoffen, Pigmenten und anderen industriellen Chemikalien.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können und zu verschiedenen biologischen Wirkungen führen.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Ethyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Hydrolysis: 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.

Biology: It can be used as a probe to study the biological activity of isoquinoline derivatives.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Ethyl-6-Amino-3,4-Dihydroisochinolin-2(1H)-carboxylat: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.

Ethyl-6-Chlor-3,4-Dihydroisochinolin-2(1H)-carboxylat: Ähnliche Struktur, aber mit einer Chlorgruppe anstelle einer Nitrogruppe.

Ethyl-6-Methyl-3,4-Dihydroisochinolin-2(1H)-carboxylat: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Nitrogruppe.

Die Einzigartigkeit von Ethyl-6-Nitro-3,4-Dihydroisochinolin-2(1H)-carboxylat liegt im Vorhandensein der Nitrogruppe, die im Vergleich zu seinen Analoga eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht.

Eigenschaften

Molekularformel |

C12H14N2O4 |

|---|---|

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

ethyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C12H14N2O4/c1-2-18-12(15)13-6-5-9-7-11(14(16)17)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3 |

InChI-Schlüssel |

IEJSMEJIIUMQCQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)

![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)